molecular formula C16H12F3NO5 B2897697 3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde CAS No. 346439-53-0

3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

Cat. No.: B2897697
CAS No.: 346439-53-0
M. Wt: 355.269
InChI Key: HZGIQSZZRPAQPM-UHFFFAOYSA-N
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Description

3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is an organic compound with the molecular formula C16H12F3NO5 and a molecular weight of 355.27 g/mol . This compound is characterized by the presence of an ethoxy group, a nitro group, and a trifluoromethyl group attached to a benzaldehyde core. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly for its trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with enzymes like reverse transcriptase . The role of these targets is crucial in various biochemical processes, including DNA replication and transcription.

Mode of Action

It’s worth noting that similar compounds have been observed to participate in free radical reactions . In these reactions, the compound may interact with its targets, leading to changes in their structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde typically involves the following steps:

    Etherification: The formation of an ether bond by reacting an alcohol with an aromatic compound.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and etherification processes, followed by purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. The trifluoromethyl group also imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various research applications .

Properties

IUPAC Name

3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO5/c1-2-24-15-7-10(9-21)3-5-14(15)25-13-6-4-11(16(17,18)19)8-12(13)20(22)23/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGIQSZZRPAQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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